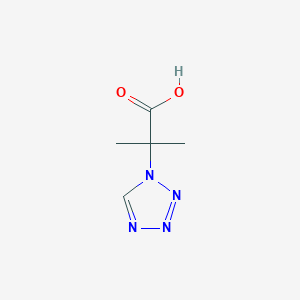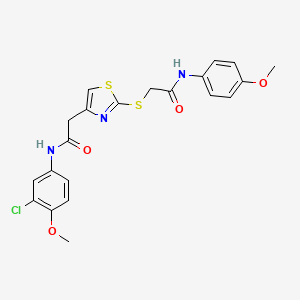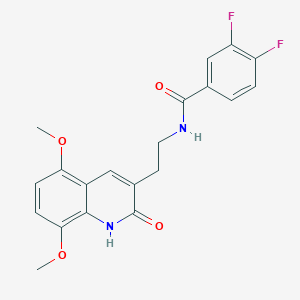
2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. These include a 1,2,4-oxadiazole ring, a pyrrole ring, and a phenyl ring with a methoxy substituent . These structural features are often found in biologically active compounds, and modifications of these structures can lead to a wide range of properties.
Molecular Structure Analysis
The molecular structure of a compound like this can be analyzed using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule.
Chemical Reactions Analysis
The chemical reactivity of a compound like this would depend on its functional groups. For example, the oxadiazole ring is typically quite stable, but can participate in reactions under certain conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups and aromatic rings can influence its solubility, melting point, and other properties .
Applications De Recherche Scientifique
Anticancer Properties
- A study by Vinayak et al. (2014) focused on the synthesis of novel derivatives related to this compound and evaluated their cytotoxicity on various human leukemic cell lines, including PANC-1, HepG2, and MCF7. Some compounds exhibited significant cytotoxicity, highlighting their potential in anticancer research.
Antibacterial Activity
- Research by Iqbal et al. (2017) synthesized acetamide derivatives bearing 1,3,4-oxadiazole heterocyclic cores and evaluated their antibacterial potential. The study found moderate inhibitory effects against several bacterial strains, indicating the compound's utility in developing new antibacterial agents.
Enzyme Inhibition
- A study by Bekircan et al. (2015) explored the synthesis of novel compounds derived from similar structures and their potential as lipase and α-glucosidase inhibitors. This research suggests applications in metabolic disorders and pharmaceutical development.
Molecular Synthesis and Characterization
- Various studies, like those by Ding et al. (2006) and Adimule et al. (2014), have contributed to understanding the molecular synthesis and characterization of compounds with 1,3,4-oxadiazole cores, enhancing the knowledge base for future drug development.
Pharmacological Screening
- Further research, like that by Faheem (2018), involves computational and pharmacological evaluations, assessing toxicity, tumor inhibition, and other biological activities, which are crucial in drug discovery processes.
Mécanisme D'action
Propriétés
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[1-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c1-15(16-8-10-19(30-2)11-9-16)25-21(29)14-28-12-4-7-20(28)23-26-22(27-31-23)17-5-3-6-18(24)13-17/h3-13,15H,14H2,1-2H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAESNCCFAAMHQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B2381583.png)
![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2381586.png)
![Ethyl 2-[2-(2-chlorobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2381587.png)
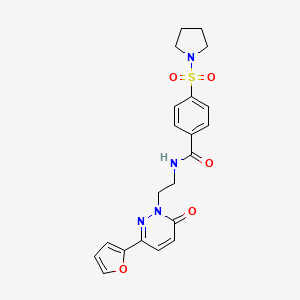
![2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2381593.png)
![3-Chloro-2-{4-[(4-nitrobenzyl)oxy]benzyl}-5-(trifluoromethyl)pyridine](/img/structure/B2381594.png)
![3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole](/img/structure/B2381595.png)
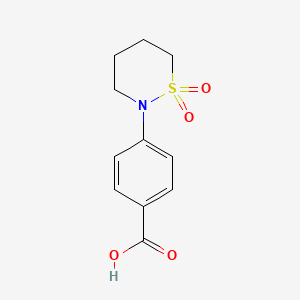

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2381599.png)
![N-(1-cyanocyclopentyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2381600.png)
